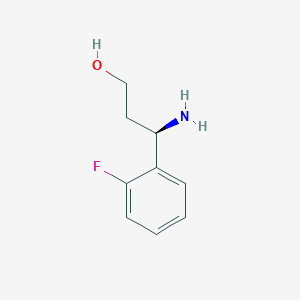
(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol is a chiral compound with a specific stereochemistry at the third carbon atom. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a fluorobenzene derivative.
Nucleophilic Substitution: The fluorobenzene undergoes nucleophilic substitution with a suitable nucleophile to introduce the amino group.
Reduction: The intermediate product is then reduced to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the intermediate compound.
Chiral Resolution: Employing chiral catalysts or resolving agents to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as acyl chlorides or anhydrides for forming amides.
Major Products
The major products formed from these reactions include:
Ketones or Aldehydes: From oxidation reactions.
Amines or Alcohols: From reduction reactions.
Amides: From substitution reactions.
Scientific Research Applications
(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(2-fluorophenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
3-amino-3-(2-chlorophenyl)propan-1-ol: A similar compound with a chlorine atom instead of fluorine.
3-amino-3-(2-bromophenyl)propan-1-ol: A similar compound with a bromine atom instead of fluorine.
Uniqueness
(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12FNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 |
InChI Key |
KPRDDNOUZSPGDK-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CCO)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B13318041.png)

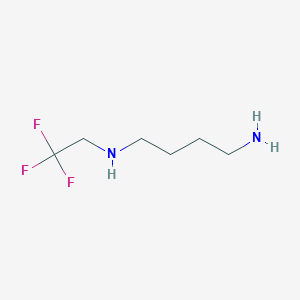
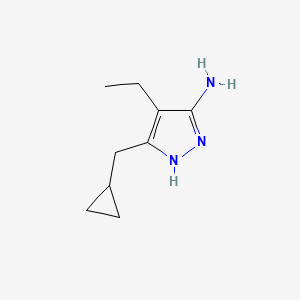
![3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol](/img/structure/B13318057.png)
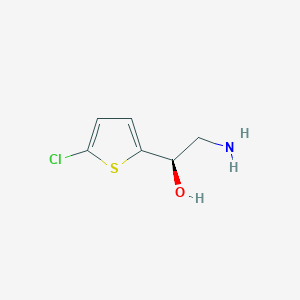
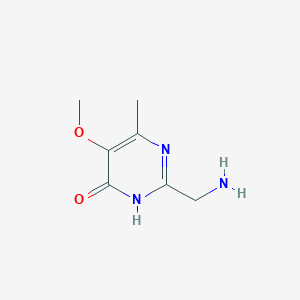
![2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol](/img/structure/B13318093.png)
![(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13318098.png)
